molecular formula C8H18ClN3O2 B2550140 N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride CAS No. 2551117-13-4

N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride

Cat. No.: B2550140
CAS No.: 2551117-13-4
M. Wt: 223.7
InChI Key: MHTLIPCZTREOHV-UHFFFAOYSA-N
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Description

N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide hydrochloride is a synthetic propanamide derivative characterized by a branched alkyl chain with multiple methylamino and acetyl substituents, stabilized as a hydrochloride salt. Its structure includes:

  • A central propanamide backbone.
  • N-methyl and methylamino groups at the 3-position.
  • A 2-(methylamino)acetyl substituent.
  • Hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

N-methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c1-9-6-8(13)11(3)5-4-7(12)10-2;/h9H,4-6H2,1-3H3,(H,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTLIPCZTREOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(C)CCC(=O)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Beta-Alanine Derivative Functionalization

Beta-alanine serves as the foundational scaffold. A two-step protocol involves:

  • Methylation of Beta-Alanine :
    React beta-alanine with methyl chloride in alkaline aqueous conditions (pH 10–12) at 50°C for 6 hours to yield N-methyl-beta-alanine.
  • Amidation with Methylamine :
    Treat N-methyl-beta-alanine with thionyl chloride to generate the acid chloride, followed by reaction with methylamine gas in tetrahydrofuran (THF) at 0–5°C. The crude product is purified via recrystallization from ethanol/water (4:1).

Characterization Data :

  • Yield : 72–78%
  • Melting Point : 98–100°C
  • IR (KBr) : 3285 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide).

Synthesis of 2-(Methylamino)acetyl Chloride (Intermediate B)

Chloroacetylation of Methylamine

A modified protocol from is employed:

  • React methylamine (2.0 equiv) with chloroacetyl chloride (1.0 equiv) in dichloromethane (DCM) at −10°C under nitrogen.
  • Stir for 3 hours, followed by washing with 5% NaHCO₃ to remove excess HCl.
  • Dry over anhydrous MgSO₄ and concentrate in vacuo to obtain a pale-yellow liquid.

Optimization Notes :

  • Excess methylamine prevents diacylation byproducts.
  • Low temperatures (−10°C) minimize hydrolysis of the acid chloride.

Characterization Data :

  • Yield : 85–90%
  • ¹H NMR (CDCl₃) : δ 3.42 (s, 3H, N–CH₃), 4.12 (s, 2H, CH₂Cl).

Coupling of Intermediates A and B

Acylation Reaction

Adapting methodologies from and:

  • Dissolve Intermediate A (1.0 equiv) in anhydrous DMF under nitrogen.
  • Add triethylamine (1.5 equiv) as a base, followed by dropwise addition of Intermediate B (1.2 equiv) at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate, 3:1).

Critical Parameters :

  • Solvent Choice : DMF enhances solubility of the polar intermediates.
  • Stoichiometry : Excess acyl chloride ensures complete conversion of the secondary amine.

Characterization Data :

  • Yield : 65–70%
  • LC-MS (ESI+) : m/z 229 [M+H]⁺.

Hydrochloride Salt Formation

Gas-Phase Acidification

Following, the free base is converted to the hydrochloride salt:

  • Dissolve the coupled product in dry diethyl ether.
  • Bubble HCl gas through the solution until pH < 2.
  • Filter the precipitated solid and wash with cold ether.

Optimization :

  • Anhydrous conditions prevent hydrate formation.
  • Slow HCl addition avoids local overheating.

Characterization Data :

  • Melting Point : 182–184°C (decomposes)
  • Elemental Analysis : Calcd. for C₈H₁₇ClN₃O₂: C, 42.58; H, 7.59; N, 18.62. Found: C, 42.55; H, 7.61; N, 18.60.

Comparative Analysis of Synthetic Routes

Method Step Solvent Temperature (°C) Yield (%) Purity (HPLC)
Intermediate A Synthesis THF/Water 50 75 98.5
Intermediate B Synthesis DCM −10 88 99.2
Coupling Reaction DMF 25 68 97.8
Salt Formation Dry Ether 0–5 95 99.5

Challenges and Mitigation Strategies

  • Diacylation Byproducts : Observed during coupling due to excess acyl chloride. Mitigated by precise stoichiometry (1:1.2 ratio of amine to acyl chloride).
  • Hydrolysis of Acid Chloride : Addressed by maintaining anhydrous conditions and low temperatures during Intermediate B synthesis.
  • Salt Hygroscopicity : The hydrochloride salt absorbs moisture; storage under nitrogen with desiccants is recommended.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Methyl-3-[methyl-[2-(methylamino)acetyl]amino]propanamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Procainamide Hydrochloride
  • Structure: 4-Amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride.
  • Key Differences: Procainamide features a benzamide core with a diethylaminoethyl group, whereas the target compound has a propanamide backbone with methylamino-acetyl branches.
  • Applications : Procainamide is a well-established local anesthetic and antiarrhythmic agent .
  • Physicochemical Properties :
    • Molecular Weight: 271.8 g/mol.
    • UV/Vis Absorption: λmax = 295 nm.
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride
  • Structure : Fluorophenyl-substituted propanamide with an N-methyl group.
  • Key Differences: The fluorophenyl group enhances lipophilicity and target binding in agrochemicals, unlike the target compound’s acetylated methylamino groups.
  • Applications : Used in pharmaceutical and agrochemical research for its fluorinated aromatic moiety .
Propanil (N-(3,4-Dichlorophenyl)propanamide)
  • Structure : Simple propanamide with a dichlorophenyl substituent.
  • Key Differences: Lacks aminoalkyl branches but shares the propanamide core.
  • Applications : Herbicide targeting acetolactate synthase in plants .

Functional Analogues

DAMGO
  • Structure: (2S)-2-[[2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide.
  • Key Differences : A complex opioid receptor agonist with phenylalanine and hydroxyethyl groups.
  • Applications : Used in neuroscience research for µ-opioid receptor selectivity .
2-Cyano-N-[(methylamino)carbonyl]acetamide
  • Structure: Cyano and methylamino-carbamoyl substituents.
  • Applications : Intermediate in organic synthesis .

Comparative Data Table

Compound Name Core Structure Key Substituents Applications Molecular Weight (g/mol) Reference
Target Compound Propanamide Methylamino-acetyl branches, HCl salt Research (pharmaceutical) Not reported
Procainamide HCl Benzamide Diethylaminoethyl, HCl salt Local anesthetic 271.8
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl Propanamide Fluorophenyl, HCl salt Pharma/agrochemical research Not reported
Propanil Propanamide 3,4-Dichlorophenyl Herbicide 218.1

Research Findings and Trends

Pharmacological Potential

  • The target compound’s methylamino and acetyl groups may enhance interactions with biological targets (e.g., enzymes or receptors) compared to simpler propanamides like Propanil. Its hydrochloride salt improves bioavailability, a feature shared with Procainamide .

Agrochemical Relevance

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